molecular formula C17H14F3N5O B2420623 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 2034508-27-3

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2420623
CAS No.: 2034508-27-3
M. Wt: 361.328
InChI Key: AUMALFIOJJQRIU-UHFFFAOYSA-N
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Description

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a pyrazine ring, an imidazole ring, and a trifluoromethyl group attached to a benzamide structure

Properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O/c18-17(19,20)13-3-1-2-12(10-13)16(26)24-7-9-25-8-6-23-15(25)14-11-21-4-5-22-14/h1-6,8,10-11H,7,9H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMALFIOJJQRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Pyrazine Ring: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the imidazole intermediate.

    Formation of the Benzamide Structure: The final step involves the coupling of the imidazole-pyrazine intermediate with 3-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Material Science: The compound’s unique electronic properties make it useful in the development of new materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyrazine and imidazole rings can bind to metal ions or enzyme active sites, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide
  • N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Uniqueness

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is unique due to the presence of the pyrazine ring, which can provide distinct electronic and steric properties compared to pyridine or pyrimidine analogs. This uniqueness can result in different biological activities and applications.

Biological Activity

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural composition that includes:

  • Pyrazine and imidazole rings, which are known for their biological relevance.
  • A trifluoromethyl group, which can enhance the lipophilicity and metabolic stability of the molecule.
PropertyValue
Molecular FormulaC17H17F3N4
Molecular Weight351.34 g/mol
CAS Number2034451-45-9

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Modulation : Similar compounds have been shown to modulate enzyme activity, particularly kinases involved in cancer pathways.
  • Receptor Binding : The imidazole and pyrazine moieties may facilitate binding to specific receptors, influencing various signaling pathways.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Pharmacological Effects

Research indicates that compounds related to this compound exhibit a range of pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines by targeting specific kinases.
  • Anti-inflammatory Properties : The presence of the imidazole ring is associated with anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Effects : Its structural components suggest potential efficacy against various bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally similar compounds, providing insights into the potential efficacy of this compound:

  • Kinase Inhibition Studies : A study evaluated a series of benzamide derivatives for their ability to inhibit RET kinase activity. Compounds with similar structural motifs showed moderate to high potency in cellular assays, indicating that this compound may exhibit comparable activity .
  • In Vitro Antimicrobial Testing : Research on related pyrazine-imidazole compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that the target compound could also possess similar properties .
  • Pharmacokinetic Profiles : Studies on related compounds indicated favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are critical for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of pyrazine-imidazole hybrids followed by coupling with a benzamide moiety. For example, nucleophilic substitution reactions (e.g., pyrazine ring alkylation) are employed, as seen in similar compounds . Intermediates are purified via column chromatography (e.g., silica gel, gradient elution with dichloromethane/methanol) and characterized using 1^1H NMR and LC-MS to confirm structural integrity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • 1^1H NMR : To verify substituent positions on the pyrazine and imidazole rings (e.g., integration ratios for ethyl linkers) .
  • LC-MS : For molecular weight confirmation and detection of impurities .
  • FT-IR : To identify functional groups like amide C=O stretches (~1650–1700 cm1^{-1}) .

Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?

  • Methodological Answer : The -CF3_3 group enhances metabolic stability and lipophilicity, which can be quantified via logP measurements (e.g., shake-flask method) . Its electron-withdrawing nature also influences reactivity in substitution reactions, as observed in related benzamide derivatives .

Advanced Research Questions

Q. How can researchers optimize low yields in the final coupling step of the synthesis?

  • Methodological Answer : Low yields (e.g., <40%) often arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)2_2) for Buchwald-Hartwig amidation .
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .
  • Temperature Control : Elevated temperatures (80–100°C) enhance reaction kinetics but require inert atmospheres to prevent decomposition .

Q. What analytical approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., cytotoxicity assays) may stem from assay conditions. Solutions include:

  • Standardized Assays : Use identical cell lines (e.g., HeLa or MCF-7) and incubation times .
  • Dose-Response Curves : Triplicate measurements with controls (e.g., doxorubicin) to normalize data .
  • SAR Analysis : Compare substituent effects (e.g., pyrazine vs. pyridine analogs) to isolate structural determinants of activity .

Q. How can computational methods aid in predicting the compound’s binding modes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases) identifies potential binding pockets. Parameters:

  • Grid Box Size : 60 × 60 × 60 Å centered on the active site.
  • Scoring Functions : MM/GBSA for binding energy calculations .
    Validation via mutagenesis studies (e.g., alanine scanning) confirms critical residues .

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